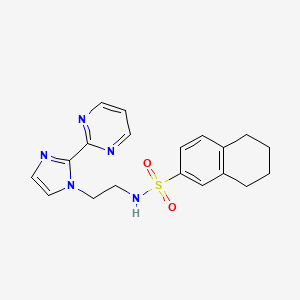

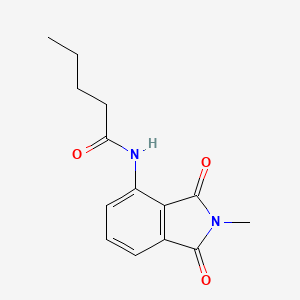

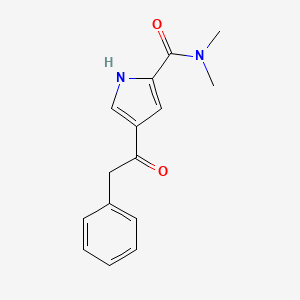

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the sulfonamide group can participate in substitution reactions, and the imidazole group can act as a nucleophile in various reactions .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

One area of application is the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. For instance, Azab et al. (2013) have explored the synthesis of new heterocyclic compounds with sulfonamido groups, showing potential as antibacterial agents through various synthetic routes, resulting in pyran, pyridine, and pyridazine derivatives, among others, with eight compounds demonstrating high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Anticancer and Antitumor Agents

Another significant application is in the design and synthesis of derivatives for anticancer and antitumor therapy. Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides as key intermediates for developing potent antitumor and antibacterial agents. Some of these compounds showed higher activity against various cancer cell lines than doxorubicin, a standard chemotherapy drug (H. Hafez, S. A. Alsalamah, & A.-R. B. A. El-Gazzar, 2017).

Synthesis Techniques

Research also extends to the development of synthesis techniques for creating derivatives of this compound. Rozentsveig et al. (2014) discussed a two-step regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from 2-aminopyrimidines, showcasing a method for preparing imidazo[1,2-a]pyrimidin-3-ylsulfonamides, which are of interest due to their potential biological activities (I. Rozentsveig et al., 2014).

Biological Active Sulfonamide Hybrids

Further studies have been dedicated to exploring the biological activities of sulfonamide-based hybrid compounds. Ghomashi et al. (2022) reviewed the recent advances in designing and developing two-component sulfonamide hybrids, highlighting their significant pharmacological activities, including antibacterial, anti-obesity, diuretic, hypoglycemic, and antitumor effects (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).

Mécanisme D'action

Target of Action

It is known that similar 2-aminopyrimidine derivatives have shown significant antitrypanosomal and antiplasmodial activities . These compounds are typically designed to interact with specific proteins or enzymes in the causative organisms of diseases like sleeping sickness and malaria .

Mode of Action

For instance, some 2-aminopyrimidines have been reported to exhibit their antiplasmodial activity by inhibiting the synthesis of nucleic acids in the Plasmodium parasite .

Biochemical Pathways

Given the reported antitrypanosomal and antiplasmodial activities of similar compounds, it can be inferred that the compound likely interferes with the metabolic pathways essential for the survival and replication of the trypanosoma and plasmodium parasites .

Result of Action

Based on the reported antitrypanosomal and antiplasmodial activities of similar compounds, it can be inferred that the compound likely leads to the death of the trypanosoma and plasmodium parasites, thereby alleviating the symptoms of the diseases they cause .

Propriétés

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-27(26,17-7-6-15-4-1-2-5-16(15)14-17)23-11-13-24-12-10-22-19(24)18-20-8-3-9-21-18/h3,6-10,12,14,23H,1-2,4-5,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDKXMUNVCBMEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![6-{[4-(cyclohexylcarbonyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2467052.png)

![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)

![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2467068.png)